2-Methoxy-5-nitrobenzoic acid
Description
Nomenclature and Structural Context within Benzoic Acid Derivatives
IUPAC Naming Conventions and Common Synonyms
The systematic name for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is 2-methoxy-5-nitrobenzoic acid. This name precisely describes the molecular structure: a benzoic acid where a methoxy (B1213986) group (–OCH₃) is attached to the second carbon atom and a nitro group (–NO₂) is attached to the fifth carbon atom of the benzene (B151609) ring, with the carboxylic acid group (–COOH) defining the first carbon position.
Table 1: Synonyms for this compound
| Synonym |
|---|
| 2-Methoxy-5-nitro-benzoic acid |
| Benzoic acid, 2-methoxy-5-nitro- |
This table showcases common alternative names found in chemical literature and databases for this compound.
Benzene Ring Substitution Patterns and Their Implications
The arrangement of substituents on the benzene ring of this compound is a prime example of a disubstituted aromatic system. The positions of the methoxy and nitro groups relative to the carboxylic acid are crucial in determining the compound's reactivity. The methoxy group is located at the ortho position (1,2 relationship), while the nitro group is at the meta position relative to the methoxy group and the para position relative to the carboxylic acid is occupied by a hydrogen atom. masterorganicchemistry.comspectroscopyonline.comleah4sci.com
The electronic nature of these substituents significantly influences the chemical behavior of the molecule. The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution and tends to direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the meta position. masterorganicchemistry.comlibretexts.org The interplay of these opposing electronic effects, along with steric hindrance from the existing groups, dictates the regioselectivity of further chemical transformations.
Historical Overview of Research and Initial Discoveries
While a detailed historical account of the initial synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of nitration and methoxylation reactions on aromatic compounds throughout the 20th century. The development of synthetic routes to various substituted nitrobenzoic acids was a focal point of research aimed at creating novel intermediates for dyes, pharmaceuticals, and other specialty chemicals. For instance, the systematic study of substituted benzoic acid derivatives, including nitrated and methoxylated versions, gained momentum in the mid to late 20th century, with foundational work on nitration products of related substituted benzoic acids being published in the 1980s.
Significance and Role in Modern Chemical Synthesis and Design
This compound has established itself as a valuable and versatile molecule in the realm of contemporary organic synthesis.
Intermediate in Organic Synthesis
This compound is frequently employed as a key intermediate in multi-step synthetic sequences. Its functional groups offer a rich platform for a variety of chemical modifications. For example, the nitro group can be readily reduced to an amino group, opening up pathways to a vast array of aniline (B41778) derivatives. The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol. These transformations allow for the strategic introduction of different functionalities, making it a pivotal component in the synthesis of more elaborate molecules, including those with potential applications in the pharmaceutical and agrochemical industries.
Building Block for Complex Molecular Architectures
Beyond its role as a simple intermediate, this compound serves as a fundamental building block for the construction of complex molecular frameworks. The inherent functionality and substitution pattern of the molecule provide a scaffold upon which chemists can elaborate to create intricate three-dimensional structures. This is particularly relevant in the field of medicinal chemistry, where the precise arrangement of functional groups is paramount for biological activity. The development of novel compounds for various therapeutic areas often relies on the availability of such well-defined and modifiable building blocks.
Table 2: Key Chemical Data for this compound
| Property | Value |
|---|---|
| CAS Number | 40751-89-1 chemicalbook.com |
| Molecular Formula | C₈H₇NO₅ fishersci.se |
| Molecular Weight | 197.14 g/mol |
| Melting Point | 155°C to 158°C fishersci.se |
| InChI Key | CVZUPRDSNNBZLH-UHFFFAOYSA-N fishersci.se |
This interactive table provides essential chemical data for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUPRDSNNBZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300904 | |
| Record name | 2-Methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40751-89-1 | |
| Record name | 2-Methoxy-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40751-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040751891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40751-89-1 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Methoxy 5 Nitrobenzoic Acid
Established Synthetic Routes and Mechanistic Considerations
Two principal synthetic strategies dominate the laboratory and industrial preparation of 2-methoxy-5-nitrobenzoic acid. These are the nitration of 2-methoxybenzoic acid and the methylation of 5-nitrosalicylic acid.
A common and direct method for synthesizing this compound is through the electrophilic aromatic substitution of 2-methoxybenzoic acid. This reaction involves the introduction of a nitro group (-NO₂) onto the benzene (B151609) ring.
The outcome of the nitration reaction is governed by the directing effects of the substituents already present on the benzene ring: the methoxy (B1213986) (-OCH₃) group and the carboxylic acid (-COOH) group. The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring.
In the case of 2-methoxybenzoic acid, the position of nitration is a result of the interplay between these two groups. The strong activating and directing effect of the methoxy group at position 2 primarily dictates the position of the incoming electrophile. The para position relative to the methoxy group (position 5) is sterically accessible and electronically favored, leading to the formation of this compound as the major product. While some formation of the ortho isomer (2-methoxy-3-nitrobenzoic acid) might occur, it is generally a minor byproduct due to steric hindrance from the adjacent carboxylic acid group.
| Substituent | Position | Electronic Effect | Directing Influence | Resulting Major Product Position |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | 2 | Activating | Ortho, Para | Position 5 (Para to -OCH₃, Meta to -COOH) |
| -COOH (Carboxylic Acid) | 1 | Deactivating | Meta |
The most frequently employed nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edu In this mixture, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive electrophile, the nitronium ion (NO₂⁺).
The reaction mechanism proceeds as follows:
Protonation of nitric acid by sulfuric acid.
Loss of a water molecule to form the nitronium ion.
Electrophilic attack of the nitronium ion on the electron-rich benzene ring of 2-methoxybenzoic acid, preferentially at the 5-position.
Deprotonation to restore aromaticity and yield the final product.
The ratio of sulfuric acid to nitric acid is a critical parameter that can be optimized to control the reaction rate and minimize side reactions. weebly.com
Temperature is a crucial factor in nitration reactions. weebly.com These reactions are highly exothermic, and without proper temperature control, there is a significant risk of over-nitration, leading to the formation of dinitro or trinitro compounds, which reduces the yield of the desired monosubstituted product. weebly.com Furthermore, higher temperatures can promote the formation of unwanted isomers and oxidation byproducts. truman.edu
Typically, the reaction is carried out at low temperatures, often between 0°C and 15°C, using an ice bath for cooling. truman.eduweebly.com Maintaining a low and stable temperature throughout the addition of the nitrating mixture is essential for achieving high selectivity and yield. truman.edugoogle.com
| Temperature Range | Primary Outcome | Potential Issues |
|---|---|---|
| Low (e.g., 0-15°C) | High selectivity for this compound | Slower reaction rate |
| High (>15°C) | Increased formation of byproducts (isomers, dinitro compounds) | Reduced yield and purity of desired product |
An alternative route to this compound involves the methylation of the hydroxyl group of 5-nitrosalicylic acid (also known as 5-nitro-2-hydroxybenzoic acid). This method is an example of a Williamson ether synthesis.
This synthesis is typically performed using a methylating agent, such as methyl iodide (CH₃I), and a base, commonly potassium carbonate (K₂CO₃), in a suitable polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). researchgate.netias.ac.in
The reaction mechanism involves the following steps:
The base, potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 5-nitrosalicylic acid to form a more nucleophilic phenoxide ion.
The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an Sₙ2 reaction.
This nucleophilic substitution displaces the iodide ion and forms the desired ether linkage, yielding this compound.
While effective, reagents like methyl iodide are toxic, and environmentally friendlier alternatives such as dimethyl carbonate are also being explored. google.comcore.ac.uk The choice of base and solvent, along with reaction time and temperature, are key parameters for optimizing the yield of this synthesis. ias.ac.in
| Reagent | Function | Role in Reaction |
|---|---|---|
| 5-Nitrosalicylic Acid | Starting Material | Provides the core benzoic acid structure with a hydroxyl group for methylation. |
| Potassium Carbonate (K₂CO₃) | Base | Deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide. researchgate.net |
| Methyl Iodide (CH₃I) | Methylating Agent | Provides the electrophilic methyl group for the Sₙ2 reaction. researchgate.net |
Methylation of 5-Nitrosalicylic Acid
Reaction Conditions and Yield Optimization
The synthesis of this compound is typically achieved through the electrophilic nitration of 2-methoxybenzoic acid. The success of this synthesis hinges on carefully controlled reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts. Key parameters that are optimized include the choice of nitrating agent, reaction temperature, and the solvent system.
Optimization studies have shown that the molar ratio of the reactants is also a critical factor. An excess of the nitrating agent can lead to over-nitration, while an insufficient amount will result in incomplete conversion of the starting material. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
| Parameter | Optimized Condition | Rationale |
| Starting Material | 2-Methoxybenzoic acid | Precursor molecule |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the nitronium ion (NO₂⁺) |
| Temperature | 0 - 5°C | To control regioselectivity and minimize byproducts |
| Reaction Time | Monitored by TLC/HPLC | To ensure complete conversion without over-reaction |
Emerging and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. This has led to the exploration of greener alternatives to traditional nitration methods for the synthesis of compounds like this compound.
Environmentally Benign Nitration Strategies (e.g., HNO₃/Ac₂O)
One such greener approach involves the use of a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O). This combination generates acetyl nitrate (B79036) in situ, which is a potent but more selective nitrating agent than the traditional mixed acid system. The reaction can often be carried out under milder conditions and avoids the use of large quantities of corrosive sulfuric acid, reducing the environmental impact associated with acid waste. Research on the nitration of methyl 3-methylbenzoate (B1238549) using this system has demonstrated high selectivity, suggesting its potential applicability to the synthesis of this compound with improved environmental credentials. ekb.eg
Superheated Water as a Reaction Medium
The use of superheated water as a reaction medium is an emerging green chemistry technique. At elevated temperatures and pressures, the properties of water change significantly, making it a suitable solvent for a wide range of organic reactions. While specific studies on the synthesis of this compound in superheated water are not yet prevalent, this approach offers potential advantages such as eliminating the need for volatile organic solvents and simplifying product isolation.
Advanced Purification and Characterization Techniques in Synthetic Studies
The isolation and purification of the target compound from the reaction mixture is a critical step in any synthetic process. Advanced chromatographic techniques are instrumental in achieving high purity of this compound.
Chromatographic Separations (e.g., Flash Column Chromatography, HPLC)
Flash column chromatography is a widely used technique for the purification of organic compounds. For acidic compounds like this compound, silica (B1680970) gel is the common stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or ether, is typically used. To improve the separation of acidic compounds and reduce tailing of the peaks, a small amount of acetic acid or formic acid is often added to the mobile phase. orgsyn.org For instance, the purification of the related compound 5-methoxy-2-nitrobenzoic acid has been successfully achieved using flash column chromatography on silica gel with a hexane/ether solvent system. rsc.org
High-performance liquid chromatography (HPLC) is another powerful tool used for both the analysis and purification of this compound. For analytical purposes, reversed-phase HPLC is commonly employed. A C18 column is a popular choice for the stationary phase, and the mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to control the pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com A gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the desired product from any impurities. A similar methodology has been applied for the fast analysis of other benzoic acids, demonstrating the utility of this technique. thermofisher.com
| Technique | Stationary Phase | Mobile Phase Example | Application |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.5% Acetic Acid | Preparative purification |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Water/Acetonitrile with 0.1% Phosphoric Acid (Gradient) | Analysis and preparative purification |
Spectroscopic Confirmation of Synthesized Compounds (e.g., NMR, LCMS)
Following the synthesis of this compound, comprehensive spectroscopic analysis is essential to confirm its molecular structure and assess its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS) are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are analyzed. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). illinois.edu
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield. rsc.orggmu.edu The aromatic protons exhibit characteristic splitting patterns (multiplicity) and coupling constants (J values) due to their spatial relationships.
Expected ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~8.4 | Doublet (d) | 1H | Aromatic H |
| ~8.2 | Doublet of Doublets (dd) | 1H | Aromatic H |
| ~7.4 | Doublet (d) | 1H | Aromatic H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Signals are expected for the carboxyl carbon, the aromatic carbons (both protonated and quaternary), and the methoxy carbon.
Expected ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~166.0 | -COOH |
| ~162.0 | C-OCH₃ |
| ~141.0 | C-NO₂ |
| ~129.0 | Aromatic CH |
| ~126.0 | Aromatic C-COOH |
| ~118.0 | Aromatic CH |
| ~115.0 | Aromatic CH |
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS is a powerful analytical technique that separates components of a mixture by liquid chromatography and provides their molecular weight information through mass spectrometry. For this compound (molecular formula C₈H₇NO₅, molecular weight 197.15 g/mol ), LCMS analysis is used to confirm the molecular weight and purity of the synthesized compound. nih.gov
The analysis is often performed using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of formic acid. nih.gov In negative ion electrospray ionization (ESI) mode, the compound is expected to be detected as the deprotonated molecule, [M-H]⁻. acgpubs.orgresearchgate.net This would correspond to a peak at a mass-to-charge ratio (m/z) of approximately 196. researchgate.net High-resolution mass spectrometry can further confirm the elemental composition of the ion. researchgate.net
LCMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.15 |
| Ionization Mode | Negative ESI |
| Expected Ion | [M-H]⁻ |
Crystallization Techniques for Purity and Structural Analysis
Crystallization is a critical step for both the purification of synthesized this compound and the preparation of samples suitable for single-crystal X-ray diffraction analysis. The choice of technique and solvent is crucial for obtaining high-purity material and well-ordered crystals. illinois.edu
Recrystallization for Purification
Recrystallization is a widely used technique to purify solid organic compounds. ma.eduyoutube.com The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. researchgate.net For benzoic acid derivatives, common solvents for recrystallization include water, ethanol (B145695), methanol, and toluene (B28343). ma.eduacs.org The process typically involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. youtube.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. ma.eduyoutube.com The purified crystals are then collected by filtration. researchgate.net
Techniques for Growing Single Crystals for Structural Analysis
Obtaining a single crystal of high quality is a prerequisite for determining the three-dimensional molecular structure by X-ray diffraction. recx.nobruker.comrigaku.com This technique provides definitive proof of structure by mapping the precise arrangement of atoms in the crystal lattice. rsc.orgmpg.de
A common method for growing single crystals of organic compounds like this compound is slow evaporation. This involves the following steps:
Preparation of a Saturated Solution : The purified compound is dissolved in a suitable solvent (or solvent mixture) at room temperature or with gentle heating to achieve a solution that is near saturation.
Slow Evaporation : The solution is lightly covered (e.g., with perforated film) to allow the solvent to evaporate slowly and undisturbed over several days or weeks. illinois.edu
Crystal Formation : As the solvent evaporates, the concentration of the solute increases beyond its solubility limit, initiating the growth of crystals. Slow evaporation promotes the formation of large, well-ordered single crystals suitable for X-ray analysis.
The selection of an appropriate solvent is determined experimentally, with candidates including ethanol, acetone, and ethyl acetate. illinois.edu
Chemical Reactivity and Derivatization Strategies of 2 Methoxy 5 Nitrobenzoic Acid
Reactions Involving the Nitro Group
The nitro group (NO₂) is a versatile functional group that strongly influences the reactivity of the aromatic ring and serves as a key site for chemical modification. Its powerful electron-withdrawing nature activates the ring for certain reactions while deactivating it for others. The primary transformations involving the nitro group in 2-Methoxy-5-nitrobenzoic acid are reduction to an amino group and participation in nucleophilic aromatic substitution.
Reduction to Amino Derivatives (e.g., 2-Methoxy-5-aminobenzoic acid)
The reduction of the aromatic nitro group to a primary amine is one of the most significant and widely used transformations in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group, thereby opening up a wide range of subsequent derivatization possibilities. The resulting product, 2-Methoxy-5-aminobenzoic acid, is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
Various methods are available for this reduction, including the use of metals like iron, tin, or zinc in acidic conditions, or through catalytic hydrogenation. masterorganicchemistry.comwikipedia.org
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. organic-chemistry.org The process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a commonly employed heterogeneous catalyst for this purpose due to its high activity and selectivity. masterorganicchemistry.com
The reaction for this compound is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. The process is generally effective and proceeds with high yield. A related compound, 2-methoxy-5-nitroaniline, has been successfully hydrogenated to its corresponding diamine using a 5% Pd/C catalyst in methanol, demonstrating the suitability of this method for similarly substituted nitroaromatics. researchgate.net
Table 1: Representative Conditions for Catalytic Hydrogenation of a Nitroarene
| Parameter | Condition | Source |
|---|---|---|
| Substrate | This compound | - |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | masterorganicchemistry.comresearchgate.net |
| Reducing Agent | Hydrogen Gas (H₂) | masterorganicchemistry.commasterorganicchemistry.com |
| Solvent | Methanol, Ethanol | researchgate.net |
| Temperature | Room Temperature | organic-chemistry.org |
| Pressure | 1-4 atm | illinois.edu |
| Product | 2-Methoxy-5-aminobenzoic acid | - |
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate stages. nih.gov While the exact mechanism on a catalyst surface can be complex, the transformation is understood to occur sequentially.
The process involves the following key intermediates:
Nitroso derivative (R-NO): The nitro group (R-NO₂) is first reduced to a nitroso group.
Hydroxylamino derivative (R-NHOH): The nitroso group is further reduced to a hydroxylamino group.
Amino derivative (R-NH₂): The final step involves the reduction of the hydroxylamino group to the primary amine. nih.gov
This stepwise reduction can occur via a radical pathway involving single-electron transfers or through successive two-electron steps, equivalent to hydride transfers. nih.gov In catalytic hydrogenation, the reaction occurs on the surface of the palladium catalyst, where molecular hydrogen is adsorbed and activated, facilitating its addition across the nitrogen-oxygen bonds of the nitro group. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SNAr reactions are favored on electron-deficient aromatic rings. The presence of strong electron-withdrawing groups, such as a nitro group, is typically required to activate the ring for nucleophilic attack. chemistrysteps.commasterorganicchemistry.com These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgchemistrysteps.com
For an SNAr reaction to occur, two main conditions must be met:
The ring must be substituted with powerful electron-withdrawing groups.
There must be a suitable leaving group (typically a halide).
In this compound, the ring is activated by both the nitro group and the carboxylic acid group. However, the molecule lacks a conventional leaving group like a halogen. Therefore, NAS reactions are not typical for this compound unless a different leaving group is present or under specific, forcing conditions.
If a potential leaving group were present on the ring of this compound, predicting the site of nucleophilic attack would be complex due to the competing electronic effects of the substituents.
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the ortho and para positions relative to itself for nucleophilic attack. chemistrysteps.com
Carboxylic Acid Group (-COOH): This is also an electron-withdrawing group and would activate the ortho and para positions to it.
Methoxy (B1213986) Group (-OCH₃): This is an electron-donating group, which deactivates the ring towards nucleophilic attack.
Table 2: Directing Effects of Substituents on Nucleophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Influence on NAS |
|---|---|---|---|
| -NO₂ | 5 | Strong Electron-Withdrawing | Activating; directs ortho/para |
| -COOH | 1 | Electron-Withdrawing | Activating; directs ortho/para |
| -OCH₃ | 2 | Electron-Donating | Deactivating |
Reactions Involving the Carboxylic Acid Group
The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of esters, amides, and acid halides through nucleophilic acyl substitution. libretexts.org These reactions typically proceed by converting the hydroxyl (-OH) part of the carboxyl group into a better leaving group, enhancing its reactivity toward nucleophiles. libretexts.org
Common derivatization strategies for the carboxylic acid group of this compound include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. The reaction is reversible, and all steps are in equilibrium. libretexts.org
Amide Formation: Direct reaction with an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgthermofisher.com
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 2-Methoxy-5-nitrobenzoyl chloride. This acid chloride can then be easily reacted with various nucleophiles (alcohols, amines) to form esters and amides, respectively. libretexts.org
These derivatization reactions provide a pathway to a wide array of compounds, allowing for the modification of the molecule's physical and chemical properties. nih.gov
Esterification (e.g., Methyl 2-methoxy-5-nitrobenzoate)
Esterification is a fundamental reaction of this compound, converting the carboxylic acid into an ester. A prominent example is the synthesis of Methyl 2-methoxy-5-nitrobenzoate. This reaction, commonly known as Fischer esterification, involves reacting the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst. masterorganicchemistry.comtruman.edu The process is reversible, and strategies are often employed to drive the reaction toward the product side. masterorganicchemistry.com
The Fischer esterification of this compound is catalyzed by strong acids. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
Commonly used acid catalysts and reaction conditions are summarized below:
| Catalyst | Alcohol | Conditions | Key Features |
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | A widely used, inexpensive, and effective catalyst. truman.edugoogle.comresearchgate.net Excess alcohol is often used to shift the equilibrium. masterorganicchemistry.com |
| p-Toluenesulfonic acid (TsOH) | Various Alcohols | Reflux with water removal | A solid, non-oxidizing acid catalyst that is often easier to handle than sulfuric acid. mdpi.com |
| Polyfluoroalkanesulfonic acid | C1-C3 Alkanols | 60-120°C in an inert solvent | A highly effective catalyst used in specific industrial processes. google.com |
| Solid Acid Catalysts (e.g., Zr/Ti) | Methanol | Elevated temperatures | These are recoverable and reusable catalysts, offering a more environmentally benign alternative to mineral acids. mdpi.com |
To achieve high yields, the equilibrium of the reaction must be shifted towards the formation of the ester. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comgoogle.com For the synthesis of Methyl 2-methoxy-5-nitrobenzoate, the reaction generally involves heating this compound with excess methanol under reflux in the presence of a catalytic amount of concentrated sulfuric acid for a set period. truman.edu
Amide Formation
The carboxylic acid functionality of this compound allows for the formation of amides through reaction with ammonia (B1221849) or primary and secondary amines. libretexts.org This transformation is crucial for the synthesis of various derivatives and is typically achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride.
The general pathway for amide formation involves:
Activation of the Carboxylic Acid : The carboxylic acid is often converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com This step makes the carbonyl carbon significantly more electrophilic.
Nucleophilic Acyl Substitution : The resulting acyl chloride is then treated with an appropriate amine (ammonia, a primary amine, or a secondary amine). The amine acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride ion to form the amide bond. libretexts.org
A related compound, 5-nitroanthranilic acid amide, is synthesized by reacting nitrated isatoic anhydride (B1165640) with ammonia. google.com While not a direct reaction of this compound, it illustrates the formation of a nitro-substituted benzamide (B126) derivative. Amide synthesis can also be achieved directly from the carboxylic acid and an amine using coupling agents, though this method is less common than the acid chloride route. libretexts.org
Decarboxylation Pathways and Products
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). learncbse.in Carboxylic acids can undergo decarboxylation under specific conditions, typically involving heat. byjus.com For aromatic carboxylic acids, the stability of the resulting carbanion intermediate is a key factor influencing the ease of decarboxylation. The presence of electron-withdrawing groups, such as a nitro group, particularly in the ortho position, can facilitate this process. amanote.com
The decarboxylation of this compound is generally induced by heating the compound, often in the presence of a catalyst or in a high-boiling point solvent. The ortho-nitro group plays a significant role in promoting the loss of CO₂ compared to other isomers. While the outline mentions acidic conditions, thermal decarboxylation is the more directly cited method for similar nitrobenzoic acids. The process involves heating the acid until carbon dioxide is evolved, leading to the formation of a new carbon-hydrogen bond where the carboxyl group was previously attached.
Upon decarboxylation, the carboxyl group of this compound is replaced by a hydrogen atom. This reaction results in the formation of 4-nitroanisole (also known as 1-methoxy-4-nitrobenzene), not 2-methoxy-5-nitrotoluene. The formation of a toluene (B28343) derivative would require the addition of a methyl group, which does not occur in a standard decarboxylation reaction.
Reaction Scheme: this compound → 4-Nitroanisole + CO₂
This transformation is a protodecarboxylation, where the carboxylic acid group is ultimately replaced by a proton from the reaction medium or impurities.
Decarboxylative Halogenation Reactions
Decarboxylative halogenation, or halodecarboxylation, is a powerful synthetic method that converts a carboxylic acid into an organic halide by replacing the carboxyl group with a halogen atom (F, Cl, Br, I). nih.govacs.org This process offers an alternative route to aryl halides that may be difficult to synthesize through direct electrophilic aromatic halogenation. nih.gov
For aromatic acids like this compound, these reactions often proceed through radical intermediates. acs.org Various methods have been developed, frequently employing metal catalysts and specific halogen sources.
Key Research Findings in Decarboxylative Halogenation:
| Reaction Type | Catalyst/Reagents | Halogen Source | Substrate Scope |
| Silver-Catalyzed Halodecarboxylation | Ag(I) catalyst, O₂ | Copper(II) halides (CuX₂) | Effective for 2-nitrobenzoic acids. The ortho-nitro group is critical for the reaction's success. acs.org |
| Photocatalytic Halodecarboxylation | Ir or Cu photocatalyst | N-halosuccinimides (NCS, NBS, NIS) | A general method for a broad range of (hetero)aryl carboxylic acids, providing access to chlorides, bromides, and iodides. osti.gov |
| Iron-Catalyzed Halodecarboxylation | Iron salts | Various | Primarily demonstrated for aliphatic carboxylic acids but highlights the use of earth-abundant metals in these transformations. rsc.org |
In the context of this compound, a silver-catalyzed reaction using a copper(II) halide (e.g., CuBr₂) would be a relevant pathway. The reaction involves the formation of an aryl radical intermediate after the initial decarboxylation, which is then trapped by a halogen atom from the halogen source to yield the corresponding aryl halide. acs.orgosti.gov This would result in the formation of 2-halo-4-nitroanisole.
Reactions Involving the Methoxy Group
The methoxy group (-OCH₃) is a common feature in many organic compounds and its cleavage is a key strategic step in the synthesis of phenols, which can exhibit significantly different reactivity.
Demethylation of the methoxy group in this compound converts it into a hydroxyl group, yielding 2-Hydroxy-5-nitrobenzoic acid. This transformation is significant as it introduces a phenolic hydroxyl group, which can increase the molecule's reactivity and utility as a synthetic intermediate. The cleavage of the aryl methyl ether bond typically requires harsh reaction conditions, but various reagents have been developed to facilitate this process under more moderate conditions.
Lewis acids are commonly employed for this purpose. Reagents such as aluminum halides (e.g., aluminum chloride or aluminum bromide) can effectively demethylate methoxy groups on aromatic rings. The reaction proceeds via coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack on the methyl group.
Table 1: Reagents for Demethylation of Aryl Methoxy Ethers
| Reagent Class | Specific Examples | General Conditions |
| Lewis Acids | AlCl₃, AlBr₃, BBr₃ | Inert solvent (e.g., acetonitrile (B52724), dichloromethane), room temperature to moderate heat. |
| Strong Acids | HBr, HI | High temperatures, often in the presence of a phase-transfer catalyst. |
| Nucleophiles | Thiolates (e.g., sodium thiophenoxide) | Polar aprotic solvents (e.g., DMF, NMP), elevated temperatures. |
The choice of demethylating agent depends on the presence of other functional groups in the molecule to avoid undesired side reactions. For this compound, the conditions must be selected to be compatible with the carboxylic acid and nitro groups.
Reactions of the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic effects of the attached substituents.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the substituents already present. Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing.
In this compound, the ring is substituted with three groups, each exerting a distinct electronic influence:
Methoxy Group (-OCH₃): This is a strongly activating group that donates electron density to the ring through resonance. It directs incoming electrophiles to the ortho and para positions (C4 and C6).
Nitro Group (-NO₂): This is a strongly deactivating group due to its powerful electron-withdrawing nature through both induction and resonance. It directs incoming electrophiles to the meta position (C2 and C6 relative to its position).
Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position (C3 and C5 relative to its position).
Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH₃ | C2 | Activating (Resonance) | ortho, para (to C4, C6) |
| -NO₂ | C5 | Deactivating (Inductive & Resonance) | meta (to C2, C6) |
| -COOH | C1 | Deactivating (Inductive) | meta (to C3, C5) |
Considering these effects, the most likely positions for electrophilic attack are C4 and C6.
While the methoxy group activates both positions, the C6 position may be sterically hindered by the adjacent carboxylic acid group at C1. Therefore, electrophilic substitution is most likely to occur at the C4 position.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings typically require an aryl halide or triflate as a coupling partner.
To utilize this compound in these reactions, it must first be converted into a suitable derivative. This can be achieved through electrophilic aromatic substitution, as discussed previously. For example, halogenation (bromination or iodination) at the C4 position would yield 4-halo-2-methoxy-5-nitrobenzoic acid, a viable substrate for cross-coupling.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. A 4-halo derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon frameworks. The reaction is known for its tolerance of a wide range of functional groups.
Heck Reaction: The Heck reaction, also catalyzed by palladium, couples an unsaturated halide with an alkene. This would allow for the introduction of alkenyl groups at the C4 position of a halogenated this compound derivative.
More recent advancements have explored the use of nitroarenes directly in cross-coupling reactions, where the nitro group itself acts as a leaving group. This "denitrative coupling" offers a more direct route for functionalization, avoiding a separate halogenation step. Palladium catalysts, often with specialized ligands like BrettPhos, have been shown to promote such transformations.
Table 3: Potential Cross-Coupling Strategies for this compound
| Strategy | Initial Step | Coupling Reaction | Reagents | Result |
| Two-Step Approach | Halogenation (e.g., Br₂, FeBr₃) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C bond formation at halogenated position. |
| Two-Step Approach | Halogenation (e.g., I₂, HNO₃) | Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | C-C bond formation with an alkene. |
| Direct Approach | None | Denitrative Coupling | Alkene or Arylboronic Acid, Pd/Ligand Catalyst (e.g., Pd/BrettPhos) | Replacement of the -NO₂ group with a new substituent. |
These strategies highlight the versatility of this compound as a building block in organic synthesis, allowing for the introduction of diverse structural motifs through modern catalytic methods.
Application Domains of 2 Methoxy 5 Nitrobenzoic Acid in Advanced Research
Pharmaceutical and Medicinal Chemistry Research
2-Methoxy-5-nitrobenzoic acid serves as a versatile scaffold and key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the methoxy (B1213986), nitro, and carboxylic acid groups, provide multiple points for chemical modification, enabling the development of novel therapeutic agents. Researchers have explored its potential in various domains of pharmaceutical and medicinal chemistry, leveraging its chemical reactivity to design compounds with specific pharmacological profiles.
Precursor for Drug Development
The chemical structure of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid allows for the formation of esters and amides, while the nitro group can be reduced to an amine, opening up further avenues for derivatization. The methoxy group can also influence the electronic and steric properties of the resulting compounds, impacting their biological activity.
Anti-inflammatory Agents
While direct studies on the anti-inflammatory properties of this compound are not extensively documented, its structural motifs are present in various anti-inflammatory compounds. The general class of benzoic acid derivatives has been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that the conjugation of existing NSAIDs with molecules containing a 3,4,5-trimethoxybenzyl moiety can enhance their anti-inflammatory activity. mdpi.com This suggests that the methoxy group, a key feature of this compound, can play a role in modulating anti-inflammatory responses.
Furthermore, new derivatives of benzothiazole (B30560) bearing a carboxamide group have been synthesized and investigated for their in vivo anti-inflammatory activities, demonstrating excellent binding interactions with relevant receptors. nih.gov The synthesis of such carboxamides can potentially start from carboxylic acids like this compound. The development of novel 3-oxopiperazin-2-ylidenes has also yielded compounds with anti-inflammatory activity comparable to diclofenac. mdpi.com
| Compound/Derivative Class | Key Findings |
| NSAID conjugates with 3,4,5-trimethoxybenzyl alcohol | Enhanced anti-inflammatory potency compared to parent drugs. mdpi.com |
| Benzothiazole derivatives with carboxamide | Excellent binding to inflammatory receptors and significant in vivo activity. nih.gov |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory activity comparable to diclofenac. mdpi.com |
Antimicrobial Properties
Derivatives of benzoic acid have been explored for their antimicrobial potential. Studies on thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid have demonstrated selective and effective antimicrobial properties. nih.gov These findings suggest that the benzoic acid scaffold, which is central to this compound, can be a valuable starting point for the synthesis of new antimicrobial agents. The introduction of different functional groups onto this scaffold can modulate the antimicrobial spectrum and potency.
Research into pyrazoline derivatives has shown that substitutions on the phenyl ring, including methoxy groups, can influence antibacterial activity. turkjps.org Specifically, a methoxy substituent was found to increase antibacterial activity against certain strains when combined with other modifications. turkjps.org This highlights the potential of the methoxy group in this compound to contribute to the antimicrobial efficacy of its derivatives.
| Derivative Class | Microbial Target | Key Findings |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Various bacteria | Selective and effective antimicrobial properties. nih.gov |
| Pyrazoline derivatives | Staphylococcus aureus, Enterococcus faecalis | Methoxy group substitution can enhance antibacterial activity. turkjps.org |
Neuroprotective Effects
The exploration of this compound derivatives in the context of neuroprotection is an emerging area of interest. While direct evidence is limited, related structures have shown promise. For instance, a flavonoid, 2′-methoxy-6-methylflavone, has been shown to afford neuroprotection following focal cerebral ischemia. researchgate.net This suggests that the methoxy-substituted phenyl ring, a core component of this compound, can be a key pharmacophore for neuroprotective activity.
Furthermore, research on new low-basicity 5-HT7 receptor agonists has identified compounds with neuroprotective and neurite outgrowth stimulating effects in human neuroblastoma cells. nih.gov The synthesis of such complex molecules could potentially utilize substituted benzoic acids as starting materials. The general strategy of designing and synthesizing novel compounds to protect neurons from various insults is a significant focus in medicinal chemistry, and versatile building blocks like this compound are valuable in this pursuit.
| Compound Class | Model System | Key Findings |
| 2′-methoxy-6-methylflavone | Focal cerebral ischaemia | Affords neuroprotection. researchgate.net |
| Low-basicity 5-HT7 receptor agonists | Human neuroblastoma SH-SY5Y cells | Exhibit neuroprotective and neurite outgrowth stimulating effects. nih.gov |
Anticancer and Antimitotic Agents
Nitroaromatic compounds, including derivatives of this compound, have garnered considerable interest as potential anticancer agents. researchgate.net A study on the synthesis of various nitroaromatic compounds revealed that several derivatives exhibited high antiproliferative activity against human cancer cell lines. researchgate.net The presence of a nitro group is often associated with bioreductive activation in hypoxic tumor environments, leading to cytotoxic species.
In the realm of antimitotic agents, which disrupt cell division, compounds with methoxy-substituted benzene (B151609) rings have shown significant promise. A series of heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenes were synthesized and identified as potent antitubulin agents, inhibiting the polymerization of tubulin, a critical component of the mitotic spindle. nih.gov This indicates that the methoxy-phenyl moiety of this compound could serve as a foundational element in the design of new antimitotic drugs. nih.gov
| Compound Class | Cancer Cell Lines | Key Findings |
| Nitroaromatic compounds | Various human cancer cell lines | High antiproliferative activity. researchgate.net |
| Heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenes | KB and MKN45 cells | Potent antitubulin agents that inhibit tubulin polymerization. nih.gov |
| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine derivatives | A-549, Hs-683, MCF-7, SK-MEL-28, B16-F10 | Excellent activities against MCF-7 and SK-MEL-28 cancer cell lines. mdpi.com |
Antiviral Drug Development
Benzoic acid derivatives have been investigated as a source of new antiviral agents. A notable example is the compound NC-5, a benzoic acid derivative that has demonstrated potent anti-influenza activity both in vitro and in vivo. nih.gov NC-5 was found to inhibit influenza A viruses, including oseltamivir-resistant strains, by suppressing viral protein expression and inhibiting neuraminidase activity. nih.gov This highlights the potential of the benzoic acid scaffold as a platform for the development of novel antiviral drugs.
The synthesis of new 2,6-disubstituted pyrazines has also led to the identification of potent cell-active inhibitors of CSNK2A, a protein kinase that plays a role in viral entry and replication. nih.govbiorxiv.org Optimized compounds from this class showed inhibition of viral replication consistent with their CSNK2A activity. nih.govbiorxiv.org The synthetic routes to such compounds can involve intermediates derived from substituted benzoic acids.
| Compound/Derivative | Virus Target | Mechanism of Action/Key Findings |
| NC-5 (benzoic acid derivative) | Influenza A virus (including oseltamivir-resistant strains) | Suppresses viral protein expression and inhibits neuraminidase activity. nih.gov |
| 2,6-disubstituted pyrazines | Viruses utilizing CSNK2A | Inhibit viral replication through potent inhibition of CSNK2A. nih.govbiorxiv.org |
| 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) | Picornaviruses | Inhibits an early event in virus replication after uncoating. nih.gov |
Synthesis of Benzodiazepine (B76468) Derivatives
While this compound is a precursor for various heterocyclic compounds, its direct application in the synthesis of benzodiazepine derivatives is not extensively documented in publicly available research. Benzodiazepines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a ketone or via other specialized synthetic routes. chemimpex.com The specific use of this compound as a key starting material for forming the characteristic diazepine (B8756704) ring structure is not a commonly reported synthetic strategy.
Intermediate for Sulpiride Synthesis
This compound serves as a crucial precursor in the multi-step synthesis of Sulpiride, a substituted benzamide (B126) antipsychotic drug. The synthesis of Sulpiride and its analogues requires a benzoic acid core with a 2-methoxy and a 5-sulfamoyl group.
The synthetic pathway from this compound involves several key transformations:
Reduction of the Nitro Group: The nitro group at the 5-position is reduced to an amino group (-NH2), yielding 5-amino-2-methoxybenzoic acid.
Diazotization and Sulfonation: The resulting amino group is then converted into a sulfamoyl group (-SO2NH2) through processes like diazotization followed by reaction with sulfur dioxide and subsequent amination. This creates the key intermediate, 2-methoxy-5-sulfamoylbenzoic acid. google.com
Amide Formation: Finally, the carboxylic acid group is activated and coupled with a specific amine side-chain, (S)-(-)-1-ethyl-2-aminomethylpyrrolidine, to form the final Sulpiride molecule.
This pathway highlights the strategic importance of the nitro and methoxy groups on the starting material, which direct the subsequent chemical modifications to achieve the final complex structure of Sulpiride. google.com
Development of Biologically Active Derivatives
The chemical scaffold of this compound is a foundational component for the development of a wide range of novel, biologically active molecules. Researchers have utilized this compound to synthesize derivatives targeting various biological systems.
Key examples of these derivatives and their targeted activities are summarized below:
| Derivative Class | Target/Activity | Research Application |
| Nitrobenzamides | Peroxisome proliferator-activated receptor γ (PPARγ) Antagonists | Development of radiotracers for imaging and potential therapeutics. nih.gov |
| Phenyl Urea (B33335) Derivatives | Orexin-1 Receptor Antagonists | Investigation of treatments for conditions like anxiety and substance use disorders. google.com |
| Allyl Benzoates | Carbapenem Antibiotic Intermediates | Synthesis of novel antibiotics to combat bacterial infections. google.com |
| Benzothiazolyl Ureas | 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) Inhibitors | Potential therapeutic agents for Alzheimer's disease. mdpi.comresearchgate.net |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Phosphodiesterase-5 (PDE5) Inhibitors | Development of treatments for conditions like erectile dysfunction. researchgate.net |
These examples demonstrate the utility of this compound as a starting block for medicinal chemistry campaigns aimed at discovering new therapeutic agents.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how molecular modifications influence biological activity.
PPARγ Antagonists: In the development of PPARγ antagonists, analogs were synthesized from this compound where a methoxy group replaced a chloro group. This change was intended to create a molecule with reversible binding kinetics, as the methoxy group is a poorer leaving group and is less likely to form a covalent bond with cysteine residues (specifically Cys 285) in the receptor's binding site. nih.gov
17β-HSD10 Inhibitors: For benzothiazolyl urea inhibitors of 17β-HSD10, SAR studies revealed that the most potent compounds featured specific substitutions. Optimal activity was observed with a 3-chloro and 4-hydroxy substitution on the phenyl ring moiety and a small substituent at position 6 of the benzothiazole ring. mdpi.comresearchgate.net
PDE5 Inhibitors: In a series of sulfonamide analogues developed as PDE5 inhibitors, SAR analysis guided the synthesis of compounds that were found to be more potent and selective than the well-known inhibitor, sildenafil. researchgate.net
Mechanism of Action in Biological Systems
Derivatives synthesized from this compound exhibit a variety of mechanisms of action, reflecting the diverse targets they are designed to inhibit.
PPARγ Antagonism: The nitrobenzamide derivatives act by blocking the Peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in regulating gene expression. nih.gov
Orexin-1 Receptor Antagonism: Phenyl urea derivatives function by blocking the orexin-1 receptor, which is involved in regulating wakefulness, appetite, and reward pathways. google.com
Enzyme Inhibition:
Benzothiazolyl ureas act as uncompetitive inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in the pathology of Alzheimer's disease. mdpi.comresearchgate.net
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives inhibit phosphodiesterase-5 (PDE5), an enzyme that degrades cGMP, thereby playing a role in smooth muscle relaxation. researchgate.net
Antibiotic Activity: As precursors to carbapenems, the derivatives contribute to a class of antibiotics that inhibit the synthesis of the bacterial cell wall, leading to cell death. google.com
Agrochemical Research and Development
This compound and its derivatives are recognized as important intermediates in the agrochemical industry. chemimpex.compipzine-chem.com The specific arrangement of functional groups on the aromatic ring makes it a suitable precursor for creating active ingredients used in crop protection products.
Formulation of Herbicides and Pesticides
This compound is utilized in the synthesis of molecules with pesticidal and herbicidal properties. epdf.pub For instance, a patented process describes the reaction of this compound with oxalyl chloride, followed by reaction with 4-trifluoromethylbenzylamine, to produce an intermediate specifically designed for pesticide and herbicide development. epdf.pub Furthermore, related chlorinated derivatives like 3-Chloro-2-methoxy-5-nitrobenzoic acid are cited in patents for molecules with pesticidal utility. epo.org These applications underscore its role as a building block in the creation of more complex active ingredients for agrochemical formulations.
Environmental Impact and Degradation Studies
While specific environmental fate and degradation pathway studies for this compound are not extensively documented in scientific literature, its structural class—nitroaromatic compounds—has been the subject of significant environmental research. Nitroaromatic compounds are primarily of anthropogenic origin, used as intermediates in the synthesis of dyes, pesticides, and explosives. nih.gov Their environmental persistence is a concern, as the strong electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes these compounds generally resistant to oxidative degradation. nih.gov
Research into the biodegradation of nitroaromatics has identified several microbial pathways for their transformation. nih.gov The general strategies employed by microorganisms to metabolize these compounds can be broadly categorized:
Anaerobic Reduction: Under anaerobic conditions, the most common initial step is the reduction of the nitro group. nih.gov Bacteria, such as those from the Desulfovibrio and Clostridium genera, can reduce the nitro group through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.govarizona.edu This process can be a crucial first step in the detoxification and further breakdown of the molecule. arizona.edu
Aerobic Degradation: In aerobic environments, bacteria have evolved different strategies. Some microbes can initiate degradation by using monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452). nih.gov This oxidative removal is a key step in mineralizing the compound, breaking it down into simpler molecules. nih.gov
Fungal Metabolism: Certain fungi, like the white-rot fungus Phanerochaete chrysosporium, have demonstrated the ability to mineralize various nitroaromatic compounds, showing promise for bioremediation applications. nih.gov
These established degradation pathways for nitroaromatic compounds provide a framework for predicting the likely environmental behavior of this compound. It is probable that its environmental persistence and degradation would involve initial reduction of the nitro group or oxidative attack on the aromatic ring, depending on the specific microbial communities and environmental conditions (aerobic vs. anaerobic).
Materials Science and Specialty Chemicals
This compound, with its distinct functional groups, serves as a valuable precursor and building block in the synthesis of specialized chemical products, particularly in the fields of dyes, pigments, and potentially novel materials.
While this compound is not typically used directly as a dyestuff, it is structurally related to a critical dye intermediate: 2-Methoxy-5-nitroaniline . This aniline (B41778) is widely used to produce a range of monoazo disperse dyes. docsdrive.com The synthesis involves a diazotization reaction, where the amino group of 2-Methoxy-5-nitroaniline is converted into a highly reactive diazonium salt using nitrous acid (generated from sodium nitrite and a strong acid). docsdrive.com This diazonium salt is then coupled with various aromatic compounds (couplers) to form the final azo dye.
These dyes exhibit colors ranging from yellow to orange and have shown potential for application on synthetic fibers like polyester (B1180765) and nylon. The specific shade and properties of the dye are determined by the chemical structure of the coupling partner.
| Coupling Component | Resulting Dye Color/Shade | Reference |
|---|---|---|
| 1-Hydroxynaphthalene | Yellow to Orange | docsdrive.com |
| 2-Hydroxynaphthalene | Yellow to Orange | docsdrive.com |
| N-Phenylnaphthylamine | Yellow to Orange | docsdrive.com |
| 1,3-Diaminobenzene | Yellow to Orange | docsdrive.com |
| 1,3-Dihydroxybenzene (Resorcinol) | Yellow to Orange | docsdrive.com |
| 3-Aminophenol | Yellow to Orange | docsdrive.com |
The direct application of this compound in the creation of polymers and coatings is not widely reported. However, its functional groups—a carboxylic acid, a nitro group, and a methoxy group—offer multiple reactive sites for potential incorporation into novel materials. For instance, other isomers like p-Nitrobenzoic acid are used as intermediates and nucleating agents for polyolefins. amsyn.com The carboxylic acid group can be converted into an ester or amide to be integrated into polyester or polyamide backbones. Furthermore, the nitro group can be chemically reduced to an amine, providing a new reactive site for creating different types of polymers or for use as a curing agent in epoxy resins.
The azo dyes synthesized from the closely related 2-Methoxy-5-nitroaniline are potent chromophores, meaning they are responsible for the absorption of visible light and thus the color of the compound. docsdrive.com The spectral properties of these dyes have been studied, including their behavior in different solvents (solvatochromism). docsdrive.com This property, where the wavelength of maximum absorbance (λmax) shifts depending on the polarity of the solvent, is valuable in the development of sensors and analytical probes. The observed shifts in λmax indicate that the electronic distribution within the dye molecule is sensitive to its environment, a key feature for chromophores used in analytical systems.
| Solvent | Maximum Absorbance (λmax) | Reference |
|---|---|---|
| Ethanol (B145695) | 520 nm | docsdrive.com |
| N,N-Dimethylformamide | 526 nm | docsdrive.com |
| Chloroform | 530 nm | docsdrive.com |
Coordination Chemistry and Metal Complexation Studies
In the field of coordination chemistry, carboxylic acids are well-established ligands capable of binding to metal ions to form a wide variety of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). This compound possesses a carboxylate group that can act as a binding site for metal centers.
While specific studies detailing the metal complexes of this compound are limited, research on structurally analogous compounds highlights its potential. For example, derivatives of the related 4-Hydroxy-3-methoxy-5-nitrobenzoic acid have been used to synthesize covalent complexes with cobalt(II), nickel(II), and zinc(II), allowing for the study of metal-ligand interactions and coordination geometries. The presence of the electron-withdrawing nitro group and electron-donating methoxy group on the aromatic ring can modulate the electron density of the carboxylate ligand, influencing the stability and the electronic or photophysical properties of the resulting metal complexes. This makes such ligands interesting for creating functional materials, such as luminescent materials or catalysts. researchgate.netmdpi.com The development of luminescent materials, in particular, often involves the use of organic ligands to sensitize the emission from metal ions, such as lanthanides. rsc.org The aromatic structure of this compound makes it a candidate for such applications.
Advanced Characterization and Computational Studies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of 2-Methoxy-5-nitrobenzoic acid with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to the electron-withdrawing nitro group, would appear as a doublet at the most downfield position. The proton at C4, situated between the methoxy (B1213986) and nitro groups, would appear as a doublet of doublets. The proton at C3, ortho to the methoxy group, would show a doublet. The methoxy group protons would appear as a sharp singlet, and the acidic proton of the carboxylic acid would typically be a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. A thesis on related benzamide (B126) N,O-donor ligands reported the carboxylic acid carbon signal for this compound at approximately 165 ppm. maynoothuniversity.ie The spectrum would also show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups (carboxyl, methoxy, and nitro), and a signal for the methoxy carbon.
Expected ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR Data | ||
|---|---|---|
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -COOH | ~11-13 | Broad Singlet |
| Ar-H6 | ~8.5-8.7 | Doublet (d) |
| Ar-H4 | ~8.3-8.5 | Doublet of Doublets (dd) |
| Ar-H3 | ~7.2-7.4 | Doublet (d) |
| -OCH₃ | ~3.9-4.1 | Singlet (s) |
| ¹³C NMR Data | ||
| Carbon Assignment | Expected Chemical Shift (ppm) | |
| C=O (Carboxylic Acid) | ~165 | |
| Aromatic Carbons | ~110-160 | |
| -OCH₃ | ~55-60 |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (molar mass: 197.14 g/mol ) would show a molecular ion peak [M]⁺ at m/z 197.
The fragmentation is dictated by the functional groups. Common fragmentation pathways would include:
Loss of a hydroxyl radical (-•OH): Resulting in a fragment ion at m/z 180.
Loss of a methoxy radical (-•OCH₃): Leading to an ion at m/z 166.
Loss of a nitro group (-NO₂): Producing a fragment at m/z 151.
Decarboxylation (loss of -COOH): Resulting in an ion at m/z 152.
Loss of carbon monoxide (-CO): From fragments that contain the carbonyl group.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the parent molecule and its fragments with high accuracy. nih.gov
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.
Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 | Very broad |
| Carbonyl (C=O) | C=O stretch | 1680-1710 | Strong, sharp |
| Nitro (-NO₂) | Asymmetric N-O stretch | 1500-1550 | Strong |
| Nitro (-NO₂) | Symmetric N-O stretch | 1335-1365 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to weak |
| Ether (Ar-O-CH₃) | Asymmetric C-O-C stretch | 1230-1270 | Strong |
| Ether (Ar-O-CH₃) | Symmetric C-O-C stretch | 1020-1050 | Medium |
The very broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer that typically exists in the solid state.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring substituted with chromophoric (-NO₂) and auxochromic (-OCH₃, -COOH) groups gives this compound characteristic absorption bands in the UV region. The π-electron system of the benzene ring conjugated with the nitro and carboxyl groups allows for π→π* transitions. The non-bonding electrons on the oxygen atoms of the methoxy, carboxyl, and nitro groups can also undergo n→π* transitions. A study involving a derivative, 2-methoxy-5-nitro-N-(4-(trifluoromethyl)benzyl)benzamide, reported a maximum absorption (λmax) at 344 nm when measured in methanol (B129727). epdf.pub This absorption in the UVA range is typical for highly conjugated nitroaromatic compounds.
Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.
Computational Chemistry and Modeling
In the absence of complete experimental data, or to supplement it, computational chemistry provides powerful predictive insights. Density Functional Theory (DFT) is a common method used to model the properties of molecules like this compound.
DFT calculations can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule, providing theoretical bond lengths and angles that can be compared with crystallographic data.
Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental results.
Analyze Electronic Structure: Determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation properties.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, and positive potential near the carboxylic acid hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.
While specific computational studies on this compound are not prominent, research on related nitroaromatic and benzamide molecules frequently employs these theoretical methods to understand structural features and reactivity. researchgate.net
Density Functional Theory (DFT) Calculations for Property Prediction and Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed to predict a variety of molecular properties, offering deep insights into the geometry, reactivity, and spectroscopic characteristics of compounds like this compound.
DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. semanticscholar.org From this optimized structure, a range of electronic properties can be calculated. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comthaiscience.info The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com
Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. vjst.vn The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). libretexts.orgresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and nitro groups, and positive potential near the hydrogen atom of the carboxyl group.
DFT is also used to predict vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. nih.gov The table below summarizes key quantum chemical descriptors that are typically derived from DFT calculations to characterize a molecule's reactivity.
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. irjweb.com |
| Chemical Potential | µ | Describes the escaping tendency of electrons from a stable system. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. irjweb.com |
| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. irjweb.com |
Molecular Docking and Dynamics Simulations in Biological Studies
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. jmchemsci.comnih.gov These methods are crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. cabidigitallibrary.org The process involves preparing the 3D structures of both the ligand and the target protein. Using software like AutoDock, the ligand is then placed into the binding site of the protein, and various conformations are sampled. cabidigitallibrary.org A scoring function is used to estimate the binding affinity, often expressed in kcal/mol, with lower (more negative) values indicating a more favorable interaction. nih.gov The results provide insights into the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site.
Molecular Dynamics (MD) Simulations are then used to assess the stability of the docked ligand-protein complex over time. mdpi.com MD simulations model the atomic-level movements of the system, providing a dynamic view of the binding. nih.gov By simulating the complex in a physiological environment (e.g., in water), researchers can observe whether the ligand remains stably bound in the active site or if the initial interactions are transient. This helps validate the docking results and provides a more realistic understanding of the binding event.
Studies on related benzoic acid and nitroaromatic derivatives have used these techniques to explore their potential as inhibitors for various enzymes. For instance, derivatives have been docked into the active sites of targets like cyclooxygenase (COX) enzymes or bacterial enzymes to predict their inhibitory potential. jmchemsci.commdpi.com
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Enzyme A (e.g., Kinase) | -7.5 | Lys72, Asp184 | Hydrogen Bond |
| Enzyme A (e.g., Kinase) | -7.5 | Val57, Leu132 | Hydrophobic Interaction |
| Receptor B (e.g., Nuclear Receptor) | -8.2 | Arg394, Gln275 | Hydrogen Bond, Pi-Cation |
| Receptor B (e.g., Nuclear Receptor) | -8.2 | Met342, Ile271 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chitkara.edu.inresearchgate.net This method is widely used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced potency. nih.gov
A QSAR model is built by correlating molecular descriptors of a set of compounds with their experimentally determined biological activities. dergipark.org.tr Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including physicochemical, electronic, steric, and topological properties.
For nitroaromatic compounds, several types of descriptors have been shown to be important in predicting their biological effects, such as toxicity or antimicrobial activity. nih.govnih.gov These often include:
Hydrophobicity descriptors: Such as the octanol-water partition coefficient (log K_ow_ or logP), which relates to the molecule's ability to cross biological membranes. acs.org
Electronic descriptors: Such as the energy of the LUMO (E_LUMO_), which is relevant for compounds that act as electrophiles, and dipole moment. chitkara.edu.innih.govacs.org
Steric/Topological descriptors: Such as molar refractivity or molecular weight, which relate to the size and shape of the molecule and its ability to fit into a receptor site.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of compounds like this compound, provided it falls within the chemical domain of the model. These models help researchers prioritize which novel derivatives to synthesize and test, saving time and resources. nih.gov
| Descriptor Class | Example Descriptor | Symbol | Relevance to Biological Activity |
|---|---|---|---|
| Hydrophobicity | Octanol-Water Partition Coefficient | logP | Influences membrane transport and distribution. acs.org |
| Electronic | Energy of LUMO | ELUMO | Relates to electrophilic reactivity and interactions. chitkara.edu.in |
| Electronic | Dipole Moment | μ | Influences polar interactions with biological targets. |
| Steric | Molar Refractivity | MR | Relates to molecular volume and polarizability. nih.gov |
| Topological | Wiener Index | W | Describes molecular branching and size. |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The pursuit of more efficient, safer, and sustainable chemical synthesis has led to the exploration of advanced manufacturing technologies. For 2-methoxy-5-nitrobenzoic acid and its derivatives, flow chemistry and catalytic derivatization represent promising future directions.
Flow Chemistry and Continuous Processing
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. jove.comresearchgate.netyoutube.com The synthesis of nitroaromatic compounds, including nitrobenzoic acids, can be challenging in batch reactors due to safety concerns and difficulty in controlling reaction parameters. orgsyn.orgorgsyn.org
In a continuous flow system, reagents are pumped through a network of tubes and mixed at a specific point before entering a reactor. This setup allows for superior control over reaction conditions such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors enables efficient heat transfer, mitigating the risk of runaway reactions. jove.comresearchgate.netyoutube.com This enhanced safety profile makes flow chemistry particularly suitable for the synthesis and derivatization of nitro compounds like this compound.
Future research will likely focus on developing continuous flow processes for the nitration of 2-methoxybenzoic acid to produce this compound with high selectivity and yield. Furthermore, the derivatization of the carboxylic acid and nitro groups using flow chemistry could enable the rapid and automated synthesis of a library of compounds for screening in drug discovery and materials science.
Table 1: Comparison of Batch vs. Flow Chemistry for Nitroaromatic Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk of thermal runaway | Enhanced safety due to better heat transfer |
| Scalability | Challenging to scale up | More straightforward "scaling out" by running parallel reactors |
| Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |
| Efficiency | Can be less efficient with lower yields | Often higher yields and purity |
| Reagent Handling | Larger quantities of hazardous materials | Smaller volumes of reagents at any given time |
Photocatalysis and Electrocatalysis in Derivatization
Photocatalysis and electrocatalysis are emerging as powerful tools for the selective functionalization of organic molecules under mild conditions. These techniques offer alternative reaction pathways that can be difficult to achieve through conventional thermal methods.
For this compound, photocatalysis could be employed to introduce new functional groups onto the aromatic ring or to modify the existing substituents. For instance, the photocatalytic reduction of the nitro group to an amino group is a key transformation in the synthesis of many biologically active molecules. Photocatalysis offers a greener alternative to traditional reduction methods that often use stoichiometric metal reagents. The photolysis of nitroaromatic compounds has been studied, providing a basis for developing controlled photocatalytic derivatization methods. nih.govsciengine.comresearchgate.net
Electrocatalysis can also be utilized for the selective oxidation or reduction of functional groups. The electrochemical reduction of the nitro group on this compound could be precisely controlled to yield different products, such as the corresponding nitroso, hydroxylamino, or amino compounds. Furthermore, electrochemical methods could be explored for the derivatization of the carboxylic acid group.
Research in this area will likely focus on the development of novel catalysts and reaction conditions to achieve high selectivity and efficiency for the photocatalytic and electrocatalytic derivatization of the this compound scaffold.
Targeted Drug Design and Development Based on this compound Scaffold
The inherent structural motifs of this compound make it an attractive starting point for the design and development of new therapeutic agents. Future research is expected to leverage this scaffold for the creation of multi-target ligands and the implementation of prodrug strategies.
Multi-target Ligand Design
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more of these targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance compared to single-target drugs or combination therapies. benthamscience.comnih.govnih.gov
The this compound scaffold provides a platform for the design of MTDLs. The carboxylic acid, nitro, and methoxy (B1213986) groups can be functionalized to introduce different pharmacophores that can interact with various biological targets. For example, the carboxylic acid could be used to form amides or esters that mimic known ligands for a particular receptor, while the nitro group could be reduced to an amine and further derivatized to target a different protein. The methoxy group can also influence the molecule's electronic properties and binding interactions.
Future drug design efforts may involve computational modeling to predict the binding of this compound derivatives to multiple targets, followed by synthetic efforts to create and test these novel MTDLs.
Prodrug Strategies
A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. wikipedia.orgepa.gov This approach is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), or to reduce its toxicity. nih.govnih.gov
The functional groups on this compound are amenable to prodrug design. The carboxylic acid group can be esterified to increase lipophilicity and improve membrane permeability. These ester prodrugs can then be hydrolyzed by esterases in the body to release the active carboxylic acid.
The nitro group also presents an opportunity for a prodrug strategy. The reduction of a nitro group to an amine is a common metabolic transformation. A pharmacologically active compound could be designed where the nitro group is essential for its inactivity, and upon reduction to the amine in specific tissues or under certain physiological conditions (e.g., the hypoxic environment of tumors), the active drug is released.
Future research will likely explore the synthesis and evaluation of various prodrugs of bioactive derivatives of this compound to enhance their therapeutic potential.
Integration into Advanced Materials and Nanotechnology
The unique chemical structure of this compound makes it a promising building block for the creation of advanced materials with tailored properties and applications in nanotechnology.
A particularly promising area is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. mdpi.com The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and organic linker.
The carboxylic acid group of this compound can coordinate with metal ions to form the framework structure. The nitro and methoxy groups would then be exposed within the pores of the MOF, imparting specific functionalities. For example, the polar nitro group could enhance the adsorption of certain gases or pollutants. researchgate.net MOFs constructed from nitro-functionalized linkers have shown potential in applications such as carbon dioxide capture and catalysis. researchgate.net Furthermore, benzoic acid derivatives are known to form stable MOFs. brieflands.comrsc.org
In nanotechnology, derivatives of this compound could be used to functionalize nanoparticles, conferring specific properties or enabling targeted delivery. For instance, the carboxylic acid could be used to attach the molecule to the surface of metal oxide nanoparticles. The resulting functionalized nanoparticles could have applications in catalysis, sensing, or biomedical imaging. The catalytic reduction of nitroaromatic compounds using nanocomposites is an active area of research, suggesting potential applications for materials derived from or incorporating this compound. mdpi.com
Future research will likely focus on the synthesis and characterization of MOFs and other nanomaterials incorporating the this compound scaffold and the exploration of their properties and applications in areas such as gas storage, separation, catalysis, and drug delivery.
Environmental Remediation and Sustainable Chemistry Applications
The environmental fate of nitroaromatic compounds, a class to which this compound belongs, is of significant concern due to their persistence and potential toxicity. asm.org Research into the environmental applications of this compound is therefore focused on two main areas: its potential for bioremediation and the development of sustainable synthetic and catalytic processes.
Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. asm.orgnih.govrsc.org However, various microorganisms have evolved pathways to degrade these compounds, often using them as sources of carbon and nitrogen. asm.org This has opened up avenues for bioremediation, an environmentally sound and economically viable approach to detoxify contaminated sites. rsc.org
Bioremediation Potential:
The bioremediation of nitroaromatic compounds can proceed through several enzymatic pathways. Key enzymes involved include nitroreductases, which reduce the nitro group, and dioxygenases, which can initiate ring cleavage. rsc.orgnih.gov While specific studies on the biodegradation of this compound are limited, a hypothetical degradation pathway can be proposed based on known microbial metabolism of similar compounds.
Hypothetical Bioremediation Pathway of this compound
| Step | Reaction | Key Enzyme Class | Potential Intermediate |
|---|---|---|---|
| 1 | Reduction of the nitro group | Nitroreductase | 2-Methoxy-5-aminobenzoic acid |
| 2 | Aromatic ring hydroxylation | Monooxygenase or Dioxygenase | Hydroxylated aminobenzoic acid derivative |
| 3 | Ring cleavage | Dioxygenase | Aliphatic acid |
Sustainable Chemistry Applications:
Beyond remediation, the principles of green chemistry are being applied to the entire lifecycle of chemicals like this compound. psu.eduyale.eduwikipedia.org This involves developing more sustainable synthesis routes and catalytic processes to reduce waste and environmental impact.
Catalytic reduction of the nitro group is a promising sustainable method. magnusgroup.org This process can transform the potentially hazardous nitroaromatic compound into a more benign amino derivative, which may have further industrial applications. magnusgroup.orgrsc.orgrsc.org The use of efficient and recyclable catalysts aligns with the green chemistry principle of catalysis over stoichiometric reagents. acs.org
Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application to this compound Lifecycle |
|---|---|
| Prevention | Designing synthesis routes that minimize the formation of byproducts and waste. yale.edu |
| Atom Economy | Developing synthetic methods that maximize the incorporation of all starting materials into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and solvents in the synthesis and modification of the compound. yale.edu |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for its synthesis. yale.edu |
| Catalysis | Employing catalytic reduction methods for the nitro group instead of stoichiometric reagents. acs.org |
Collaborative and Interdisciplinary Research Initiatives
Addressing the complex challenges associated with the environmental impact and sustainable production of specialty chemicals like this compound requires a departure from traditional, siloed research. The future of this field lies in robust collaborative and interdisciplinary initiatives.
The Need for Collaboration:
While specific large-scale collaborative projects on this compound are not yet prominent, the general trend in environmental and sustainable chemistry points towards increased partnerships between academia and industry. nih.govox.ac.uknotedsource.io Such collaborations are crucial for bridging the gap between fundamental research and practical application, ensuring that innovative remediation and sustainable synthesis technologies can be effectively scaled up. nih.gov
Interdisciplinary Approaches:
An interdisciplinary approach is essential for a holistic understanding of the lifecycle of this compound. acs.orgberkeley.edu This involves integrating expertise from various fields to address different facets of the compound's impact and potential applications. For instance, chemists can design greener synthetic routes, while microbiologists and environmental engineers can develop and optimize bioremediation strategies. researchgate.net Toxicologists and environmental scientists are needed to assess the environmental fate and potential risks associated with the compound and its degradation products. berkeley.edu
Potential Roles of Different Disciplines in Research on this compound
| Discipline | Potential Research Focus |
|---|---|
| Chemistry | Development of green synthetic routes, novel catalytic conversion methods, and analytical techniques for monitoring. |
| Microbiology | Isolation and characterization of microorganisms capable of degrading the compound, and elucidation of metabolic pathways. |
| Environmental Science | Assessment of the compound's environmental fate, transport, and potential ecotoxicity. |
| Chemical Engineering | Design and optimization of bioreactors for remediation and development of scalable, sustainable production processes. researchgate.net |
| Toxicology | Evaluation of the toxicity of the parent compound and its degradation intermediates to ensure the safety of remediation strategies. berkeley.edu |
Future progress in understanding and utilizing this compound in an environmentally responsible manner will likely be driven by the formation of research consortia. These consortia, comprising academic institutions, industrial partners, and regulatory bodies, can pool resources and expertise to conduct comprehensive studies on the environmental behavior and sustainable applications of substituted nitrobenzoic acids as a class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methoxy-5-nitrobenzoic acid, and how can the nitro group be selectively reduced?
- Methodological Answer : A typical synthesis involves nitration of 2-methoxybenzoic acid derivatives under controlled conditions. For nitro group reduction, catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or chemical reductants like Sn/HCl can be employed. However, selectivity must be optimized to avoid over-reduction of the methoxy group. For instance, Kong et al. demonstrated partial nitro reduction using Fe/HCl in ethanol, yielding intermediates for further functionalization .
Q. How can purity and structural integrity be confirmed after synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC for purity assessment (retention time matching with standards).
- 1H/13C NMR to verify substitution patterns (e.g., methoxy proton at δ ~3.9 ppm, aromatic protons, and carboxylic acid signals).
- FT-IR for characteristic peaks (e.g., -NO₂ asymmetric stretch at ~1520 cm⁻¹, carboxylic -OH at ~2500-3300 cm⁻¹) .
- Note : Cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The compound’s polarity and hydrogen-bonding propensity often lead to solvent-dependent crystallization. Slow evaporation from polar solvents (e.g., DMSO/water mixtures) at controlled temperatures improves crystal quality. For structural refinement, SHELXL is recommended due to its robustness in handling small-molecule crystallography, particularly for resolving disorder in nitro or methoxy groups .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its utility in drug discovery?
- Methodological Answer :
- Functionalization : Introduce substituents (e.g., amides, esters) at the carboxylic acid group to modulate bioavailability. For example, hydrazide derivatives (e.g., this compound hydrazide) serve as precursors for Schiff base ligands in metal complexes with potential bioactivity .
- Nitro Group Utilization : Exploit the nitro group’s redox activity for prodrug design or as a photosensitizer in photodynamic therapy.
Q. What experimental strategies resolve contradictions in spectral or reactivity data during derivatization?
- Methodological Answer :
- Controlled Reactivity Studies : Use kinetic vs. thermodynamic conditions to isolate intermediates (e.g., nitroso or hydroxylamine derivatives).
- Advanced Spectroscopy : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives.
- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions to confirm structural assignments .
Q. How can this compound be applied in materials science or sensor development?
- Methodological Answer :
- Sensor Design : The nitro group’s electron-withdrawing properties make the compound a candidate for pH-sensitive probes or fluorophore-quencher systems.
- Surface Functionalization : Couple the carboxylic acid to amine-terminated surfaces (e.g., gold nanoparticles) via EDC/NHS chemistry for biosensor applications .
Q. What are the limitations of scaling up synthetic protocols for this compound?
- Methodological Answer :
- Process Optimization : Replace hazardous reagents (e.g., Sn/HCl) with greener alternatives (e.g., catalytic transfer hydrogenation).
- Purification Challenges : Use continuous-flow crystallization to improve yield and particle size distribution.
- Safety : Mitigate risks of nitro group decomposition under high-temperature/pressure conditions using real-time reaction monitoring (e.g., PAT tools) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate and interpret variations?
- Methodological Answer :
- Source Evaluation : Compare data from peer-reviewed journals (e.g., mp 125–130°C in ) vs. supplier catalogs. Prioritize values from recrystallized samples in controlled studies.
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms or hydrate/solvate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
